REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]([CH:11]([CH3:14])[C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[OH:10])([O-])=O.Cl.[OH-].[Na+]>C(O)C.O.C(Cl)(Cl)Cl>[NH2:1][C:4]1[CH:5]=[C:6]([CH:11]([CH3:14])[C:12]#[N:13])[CH:7]=[CH:8][C:9]=1[OH:10] |f:2.3|
|
Name
|
2-(3-Nitro-4-hydroxyphenyl) propionitrile
|
Quantity
|
123.8 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=CC1O)C(C#N)C
|
Name
|
stannous chloride dihydrate
|
Quantity
|
437.8 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
591 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
1.75 kg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
650 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
950 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
Stirring of the mixture
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added during 20 minutes
|
Duration
|
20 min
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
CUSTOM
|
Details
|
did not exceed 20°C
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mixture was maintained at 15° - 20°C during the addition
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The resulting suspension was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate saturated with sodium chloride, then extracted with ether (×6)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined ether extracts were dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave a solid (69.15 g.) which
|
Type
|
EXTRACTION
|
Details
|
extracted with 2N-hydrochloric acid (×6)
|
Type
|
ADDITION
|
Details
|
The combined acid extracts were neutralised to pH 7-8 by the addition of sodiium bicarbonate
|
Type
|
EXTRACTION
|
Details
|
The resulting suspension was extracted with ether (×4)
|
Type
|
WASH
|
Details
|
The combined ether extracts were washed twice with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
19 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=CC1O)C(C#N)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |